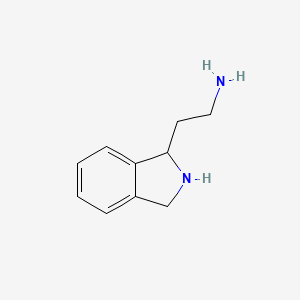
2-(Isoindolin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoindolin-1-yl)ethan-1-amine is a chemical compound characterized by the presence of an isoindoline ring attached to an ethanamine chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoindolin-1-yl)ethan-1-amine typically involves the reaction of isoindoline with ethylamine under controlled conditions. One common method includes the use of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines such as ethylamine . The reaction is usually carried out under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(Isoindolin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and various other heterocyclic compounds .
科学的研究の応用
2-(Isoindolin-1-yl)ethan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Isoindolin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the D2 receptor, which suggests its potential use as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
Substituted Isoindolines: These compounds exhibit a wide range of biological activities and are important intermediates in drug synthesis.
Uniqueness
2-(Isoindolin-1-yl)ethan-1-amine is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit distinct biological activities.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-isoindol-1-yl)ethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,10,12H,5-7,11H2 |
InChIキー |
SYNQQKAEVVQOQP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
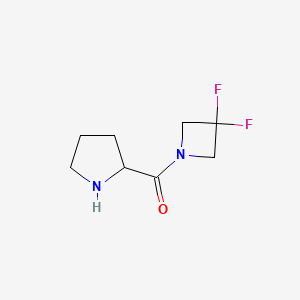
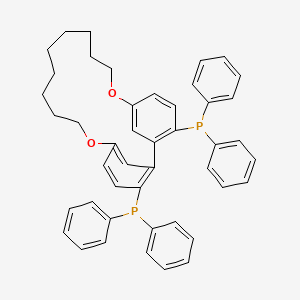
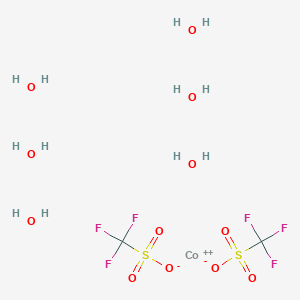
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
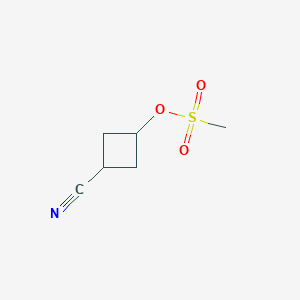

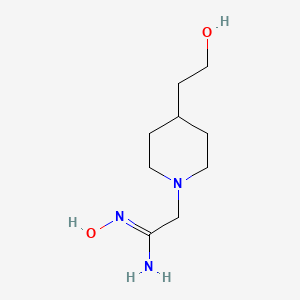
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
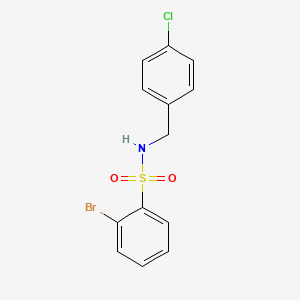
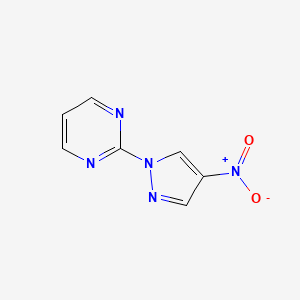
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)


